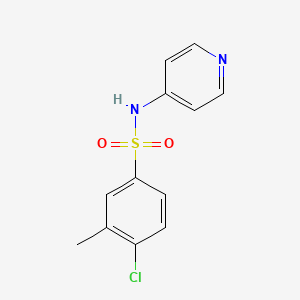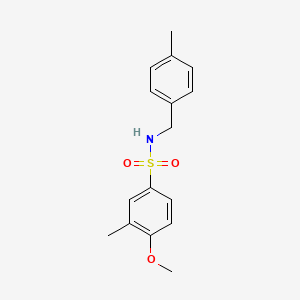![molecular formula C19H13N5OS B603863 methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether CAS No. 1010921-25-1](/img/structure/B603863.png)
methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a complex heterocyclic compound that combines several pharmacologically active moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-quinolinecarboxaldehyde with thiosemicarbazide to form a quinoline-thiosemicarbazone intermediate. This intermediate is then cyclized with hydrazine hydrate to form the triazolothiadiazole core. The final step involves the etherification of the phenyl group with methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
Methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced triazole and thiadiazole derivatives.
Substitution: Formation of substituted quinoline or triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development .
Medicine
In medicinal chemistry, methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is investigated for its potential therapeutic applications. It has demonstrated antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
作用機序
The mechanism of action of methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The triazole and thiadiazole rings can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . These interactions lead to the compound’s antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
6-Aryl-3-(quinolin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds are structurally related and have been studied for their pharmacological properties.
Uniqueness
Methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is unique due to the presence of the ether linkage, which can influence its solubility, stability, and overall biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacokinetic and pharmacodynamic profiles .
特性
CAS番号 |
1010921-25-1 |
|---|---|
分子式 |
C19H13N5OS |
分子量 |
359.4g/mol |
IUPAC名 |
3-(2-methoxyphenyl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H13N5OS/c1-25-16-9-5-3-7-13(16)17-21-22-19-24(17)23-18(26-19)15-11-10-12-6-2-4-8-14(12)20-15/h2-11H,1H3 |
InChIキー |
PLRWXBZTIJZBKY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B603780.png)



![3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B603787.png)
![2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B603790.png)
![2-[(4-Chlorophenoxy)methyl]-5-{[2-(morpholin-4-yl)-2-phenylethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B603791.png)
![6,8-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B603793.png)
![2-Tert-butyl-5-{[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B603795.png)
![2-[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-1H-indole](/img/structure/B603798.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603799.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603800.png)
![6-(5-Bromo-3-pyridinyl)-3-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603802.png)
![2-[6-(3,4-Dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B603803.png)
